molecular formula C25H18N2O3 B296851 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B296851
M. Wt: 394.4 g/mol
InChI Key: NHBLSXPLUKFRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide, also known as OBI-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. OBI-1 has been found to exhibit anti-cancer properties, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide involves the inhibition of a protein called STAT3, which is involved in the growth and survival of cancer cells. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide binds to STAT3 and prevents its activation, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit tumor growth in animal models. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide has also been found to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide is its specificity for STAT3, which makes it a promising candidate for cancer treatment with minimal side effects. However, one limitation is the need for further research to optimize the dosage and delivery of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide for maximum efficacy.

Future Directions

Future research on 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide could focus on optimizing its dosage and delivery for cancer treatment, as well as exploring its potential for combination therapy with other anti-cancer drugs. Additionally, further studies could investigate the potential of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide for the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.

Synthesis Methods

The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide involves several steps. The starting materials are 2-aminobenzophenone and 4-phenoxybenzoyl chloride, which undergo a reaction to form the intermediate product, 2-(4-phenoxybenzoyl)-2-aminobenzophenone. This intermediate product is then reacted with acetic anhydride to form the final product, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide.

Scientific Research Applications

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide has been studied extensively for its potential anti-cancer properties. Studies have shown that 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide has been found to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

Molecular Formula

C25H18N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C25H18N2O3/c28-23(26-18-12-14-20(15-13-18)30-19-8-2-1-3-9-19)16-27-22-11-5-7-17-6-4-10-21(24(17)22)25(27)29/h1-15H,16H2,(H,26,28)

InChI Key

NHBLSXPLUKFRQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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